molecular formula C10H10Cl2N2 B8503742 2-(5,6-Dichloro-1H-indol-3-yl)ethanamine

2-(5,6-Dichloro-1H-indol-3-yl)ethanamine

Cat. No. B8503742
M. Wt: 229.10 g/mol
InChI Key: DQVUNGNCQVDVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284271B2

Procedure details

2-(5,6-dichloro-1H-indol-3-yl)ethanamine was prepared according to method D Step V with 3-(2-azidoethyl)-5,6-dichloro-2-(triethylsilyl)-1H-indole (0.497 g; 1.35 mmol) and triphenylphosphine (0.529 g; 1.35 mmol) in methanol (10 mL) and tetrabutylamonium fluoride (4.04 mL 1M) in THF (stirred for 36 hours).
Name
3-(2-azidoethyl)-5,6-dichloro-2-(triethylsilyl)-1H-indole
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
0.529 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.04 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][C:6]1[C:14]2[C:9](=[CH:10][C:11]([Cl:16])=[C:12]([Cl:15])[CH:13]=2)[NH:8][C:7]=1[Si](CC)(CC)CC)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CO.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1>[Cl:15][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][C:11]=1[Cl:16])[NH:8][CH:7]=[C:6]2[CH2:5][CH2:4][NH2:1] |f:3.4|

Inputs

Step One
Name
3-(2-azidoethyl)-5,6-dichloro-2-(triethylsilyl)-1H-indole
Quantity
0.497 g
Type
reactant
Smiles
N(=[N+]=[N-])CCC1=C(NC2=CC(=C(C=C12)Cl)Cl)[Si](CC)(CC)CC
Name
Quantity
0.529 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
4.04 mL
Type
solvent
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1Cl)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.